5beta-Mestanolone
Overview
Description
5beta-Mestanolone: is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is known for its strong androgenic effects and weak anabolic effects, making it useful for producing masculine psychological and behavioral effects . It was discovered in 1935 and introduced for medical use in the 1950s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5beta-Mestanolone involves several steps. One method uses 4-androstene-3,17-dione as the starting material. This compound undergoes an acid-catalyzed reaction with triethyl orthoformate in organic solvents like low-carbon alcohols to obtain an etherate. The etherate then undergoes a Grignard addition reaction with methyl-magnesium-halide in an organic solvent to form a 17-methyl-3-ethyoxyl-5-diene alcohol. This intermediate is then catalyzed with palladium charcoal for hydrogenation, resulting in a ketone. Finally, the ketone undergoes acid-catalyzed hydrolysis in organic solvents to yield crude this compound, which is then refined .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and readily available raw materials, efficient catalytic reactions, and high recovery rates of solvents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5beta-Mestanolone undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.
Common Reagents and Conditions:
Hydroxylation: Hydroxylation reactions are often mediated by microbial enzymes, particularly cytochrome P450 monooxygenase systems in fungi.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, such as 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione and 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione .
Scientific Research Applications
5beta-Mestanolone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other anabolic steroids.
Biology: It is studied for its effects on androgen receptors and its role in muscle growth and development.
Medicine: It has been used to treat male hypogonadism and androgen deficiencies.
Mechanism of Action
5beta-Mestanolone exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism . These effects are achieved through several mechanisms, including the promotion of protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism .
Comparison with Similar Compounds
Androstanolone (Dihydrotestosterone): Similar in structure and effects but not orally active.
Mesterolone: Another synthetic anabolic-androgenic steroid with weak anabolic effects.
Oxandrolone: Known for its anabolic effects and used in muscle-wasting conditions.
Uniqueness: 5beta-Mestanolone is unique due to its strong androgenic effects and weak anabolic effects, making it particularly useful for producing masculine psychological and behavioral effects . Unlike other similar compounds, it is orally active and does not convert to estrogen, reducing the risk of estrogenic side effects .
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15-,16+,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDXEKUWRCKOB-IHTGJJIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-58-9 | |
Record name | 5beta-Mestanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-55974 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5.BETA.-MESTANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09R0044QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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